molecular formula C8H8N2O4 B084870 Dimethyl pyrazine-2,5-dicarboxylate CAS No. 13051-89-3

Dimethyl pyrazine-2,5-dicarboxylate

Cat. No. B084870
CAS RN: 13051-89-3
M. Wt: 196.16 g/mol
InChI Key: DQGTTXDDKDMEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pyrazine-2,5-dicarboxylate is a compound with a CAS Number of 13051-89-3 . It has a molecular weight of 196.16 . It is a powder at room temperature . It has a distinct odor and flavor resembling roasted peanuts or coffee .


Synthesis Analysis

The synthesis of Dimethyl pyrazine-2,5-dicarboxylate has been reported in various papers . For instance, it can be formed with other pyrazines by heating food in the Maillard reaction or Strecker degradation, where amino acids react with sugars and pyrazines are formed .


Molecular Structure Analysis

The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centers of inversion . Each molecule has an extended conformation with the pyridine rings inclined to the pyrazine ring .


Chemical Reactions Analysis

Dimethyl pyrazine-2,5-dicarboxylate can be involved in various chemical reactions. For example, it has been used in the synthesis of copper (ii) and silver (i) complexes . It can also be formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during the cooking or roasting process .


Physical And Chemical Properties Analysis

Dimethyl pyrazine-2,5-dicarboxylate is a colorless to pale yellow liquid with a distinct odor resembling roasted peanuts or coffee . It has a high boiling point, making it useful in applications that require elevated temperatures . It has a molecular weight of 196.16 and a melting point of 167-171°C .

Scientific Research Applications

Coordination Polymers and Supramolecular Networks

Dimethyl pyrazine-2,5-dicarboxylate: is utilized in the synthesis of coordination polymers. These polymers are significant for their potential in creating supramolecular networks through hydrogen and halogen bonds . The compound acts as a linker that can coordinate with various metal ions, leading to the formation of one-dimensional (1D) and three-dimensional (3D) networks. These networks are studied for their unique properties, such as trapping water molecules and forming strong non-covalent interactions.

Organic Synthesis and Ligand Design

This compound serves as a versatile ligand in organic synthesis. It’s particularly useful due to its symmetric, water-soluble nature and the presence of N,O-chelating tetra-dentate structures . Researchers leverage these properties to design new polydentate multifunctional ligands, which are crucial for developing a wide range of transition metal ion complexes.

Pharmaceutical Intermediates

In pharmaceutical research, Dimethyl pyrazine-2,5-dicarboxylate is a precursor for various intermediates. Its derivatives are explored for their applications in creating medications, especially those targeting infectious diseases like tuberculosis . The compound’s ability to combine with other drugs to combat infections is of particular interest.

Environmental Chemistry

The environmentally friendly methods used to synthesize coordination compounds from Dimethyl pyrazine-2,5-dicarboxylate under ambient conditions are noteworthy . This aspect is crucial for green chemistry applications, where minimizing the environmental impact of chemical processes is a priority.

Crystallography and Structural Analysis

Dimethyl pyrazine-2,5-dicarboxylate: is important in crystallography for understanding the crystal structures of coordination compounds . The analysis of these structures provides insights into the arrangement of molecules and the interactions within the crystal lattice, which is essential for material science and engineering.

Mechanism of Action

Target of Action

Dimethyl pyrazine-2,5-dicarboxylate is a complex compound that has been used in the synthesis of various metal complexes . The primary targets of this compound are metal ions, such as copper (II) and silver (I), where it acts as a ligand . The compound binds to these metal ions via its pyridine and pyrazine nitrogen atoms .

Mode of Action

The compound interacts with its targets (metal ions) through a bidentate coordination mode . In this mode, the compound binds to the metal ion via its pyridine and pyrazine nitrogen atoms . In certain complexes, the heterocyclic pyrazine ring of the compound can also act as a bridging ligand between two metal ions .

Pharmacokinetics

Its physical properties such as its melting point (1695-1701 °C) and boiling point (120-140 °C under 10-13 Torr pressure) have been reported .

Result of Action

The molecular and cellular effects of Dimethyl pyrazine-2,5-dicarboxylate’s action are largely dependent on the specific metal ions it interacts with. For instance, when used as a ligand for the synthesis of copper (II) and silver (I) complexes, the resulting complexes have shown good antibacterial and antifungal properties .

Action Environment

The action, efficacy, and stability of Dimethyl pyrazine-2,5-dicarboxylate can be influenced by various environmental factors. For example, the compound has been used to synthesize coordination compounds in water under ambient conditions, suggesting that it is stable and active in aqueous environments . Furthermore, the compound’s ability to form organogels suggests that it can respond to environmental stimuli such as temperature, fluorinion, and shear stress .

Safety and Hazards

Dimethyl pyrazine-2,5-dicarboxylate is considered moderately toxic by ingestion and intraperitoneal routes . It is a combustible liquid when exposed to heat, open flame, spark, or oxidizers . When heated to decomposition, it emits toxic fumes of NOx . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

dimethyl pyrazine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGTTXDDKDMEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333800
Record name Dimethyl pyrazine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pyrazine-2,5-dicarboxylate

CAS RN

13051-89-3
Record name Dimethyl pyrazine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl pyrazine-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.